molecular formula C13H15BrN2O2 B2606911 1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide CAS No. 1421496-68-5

1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide

Cat. No. B2606911
CAS RN: 1421496-68-5
M. Wt: 311.179
InChI Key: RFKTVIPDGLYFIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a [2+2] cycloaddition or other ring-forming reaction . The acetyl and carboxamide groups could potentially be introduced through acylation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the attached acetyl, carboxamide, and bromo-methylphenyl groups. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the azetidine ring and the other functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions . The bromine atom in the bromo-methylphenyl group could also make this compound susceptible to nucleophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents. The bromine atom could also influence its reactivity and possibly its density and melting/boiling points .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related azetidine derivatives and their structural analysis have been a significant focus. For instance, the synthesis of 1-acetyl-3-bromo-3-phenylazetidine and its characterization through spectroscopic methods and single crystal X-ray analysis have provided insights into the structural properties of such compounds. The azetidine ring is noted for its nearly planar structure, suggesting potential applications in designing novel molecular frameworks for various scientific purposes (Bartnik et al., 1998).

Biological Activities

Research into azetidine derivatives extends into exploring their biological activities. Various studies have synthesized and evaluated azetidine compounds for their antimicrobial, anticancer, and anti-inflammatory properties. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlight the therapeutic potential of these structures (Thomas et al., 2016).

Antimicrobial and Antifungal Activities

Azetidine derivatives have also been evaluated for their antimicrobial and antifungal activities. The synthesis of new pyrimidine-azetidinone analogues and their in vitro antimicrobial, and antitubercular activities offer promising avenues for developing new treatments against bacterial and fungal infections, highlighting the importance of azetidine derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).

Anticancer Potential

Moreover, the investigation into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveals the anticancer potential of azetidine-related compounds. These studies suggest that modifying the azetidine structure could lead to new therapeutic agents with specific biological activities (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many brominated organic compounds are potentially hazardous and require careful handling. The Material Safety Data Sheet (MSDS) for this specific compound would provide the most accurate safety information .

Future Directions

The future research directions involving this compound could be numerous, depending on its intended use. For example, if it’s a novel compound, it could be studied for potential applications in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-11(14)3-4-12(8)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKTVIPDGLYFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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